3-{[(1R)-1-Benzyl-2-sulfanylethyl]amino}-3-oxopropanoic acid
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Overview
Description
3-{[(1r)-1-Benzyl-2-Sulfanylethyl]Amino}-3-Oxopropanoic Acid is a small molecule belonging to the class of organic compounds known as amphetamines and derivatives. These compounds are characterized by the presence of a 1-phenylpropan-2-amine structure. This compound has a molecular formula of C12H15NO3S and a molecular weight of 253.317 Da .
Preparation Methods
The synthetic routes for 3-{[(1r)-1-Benzyl-2-Sulfanylethyl]Amino}-3-Oxopropanoic Acid typically involve the reaction of benzylamine with a thiol-containing compound under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve more scalable processes, including continuous flow synthesis, to ensure consistent yield and purity .
Chemical Reactions Analysis
3-{[(1r)-1-Benzyl-2-Sulfanylethyl]Amino}-3-Oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts.
Scientific Research Applications
3-{[(1r)-1-Benzyl-2-Sulfanylethyl]Amino}-3-Oxopropanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(1r)-1-Benzyl-2-Sulfanylethyl]Amino}-3-Oxopropanoic Acid involves its interaction with specific molecular targets, such as enzymes. One known target is thermolysin, an enzyme from Bacillus thermoproteolyticus. The compound binds to the active site of the enzyme, inhibiting its activity and affecting various biochemical pathways .
Comparison with Similar Compounds
3-{[(1r)-1-Benzyl-2-Sulfanylethyl]Amino}-3-Oxopropanoic Acid can be compared with other similar compounds, such as:
Amphetamines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Phenethylamines: These compounds also have a related structure but exhibit different pharmacological properties.
Properties
Molecular Formula |
C12H15NO3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
3-oxo-3-[[(2R)-1-phenyl-3-sulfanylpropan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C12H15NO3S/c14-11(7-12(15)16)13-10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,14)(H,15,16)/t10-/m1/s1 |
InChI Key |
REPVVNYZORKKPQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CS)NC(=O)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)NC(=O)CC(=O)O |
Origin of Product |
United States |
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